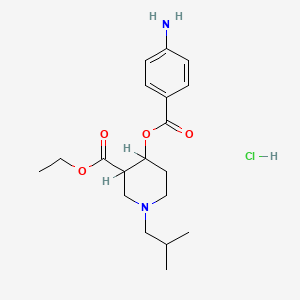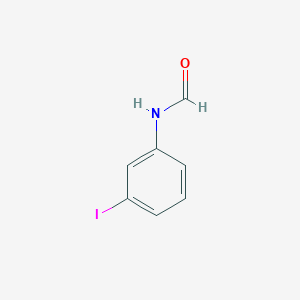
1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- is a complex organic compound known for its unique chemical structure and properties This compound is part of the indene family, which is characterized by a fused ring system containing both benzene and cyclopentadiene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) produces the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process is optimized to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions: 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of dihydroxy derivatives or fully reduced hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
作用机制
The mechanism of action of 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules. This compound can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
1H-Indene-1,3(2H)-dione: Lacks the hydroxyl groups, resulting in different reactivity and applications.
2,3-Dihydro-1H-indene-1-methanamine: Contains an amine group instead of hydroxyl groups, leading to different biological activity.
Uniqueness: 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- is unique due to the presence of two hydroxyl groups, which significantly influence its chemical behavior and potential applications. This structural feature distinguishes it from other indene derivatives and contributes to its versatility in research and industry.
属性
CAS 编号 |
74877-24-0 |
|---|---|
分子式 |
C13H8O4 |
分子量 |
228.20 g/mol |
IUPAC 名称 |
2,2-dihydroxycyclopenta[a]naphthalene-1,3-dione |
InChI |
InChI=1S/C13H8O4/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)12(15)13(11,16)17/h1-6,16-17H |
InChI 键 |
YLRJWSJUOMSWRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(C3=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)








![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)

